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Compound of Interest

Compound Name:
(1-Cyclohexylethyl)hydrazine

dihydrochloride

CAS No.: 1240528-89-5

Cat. No.: B2564905

Get Quote

(1-Cyclohexylethyl)hydrazine dihydrochloride is a substituted hydrazine derivative of

significant interest to the pharmaceutical and medicinal chemistry sectors. Hydrazine

derivatives have a well-documented history as potent inhibitors of monoamine oxidase (MAO),

a critical enzyme in the metabolic pathways of neurotransmitters.[1][2] The inhibition of MAO

increases the synaptic availability of monoamines such as serotonin, norepinephrine, and

dopamine, a mechanism central to the action of many antidepressant medications.[1][3] This

guide provides a comprehensive overview of the synthesis, chemical characterization, and

proposed pharmacological applications of (1-Cyclohexylethyl)hydrazine dihydrochloride,

designed for professionals in drug discovery and development.

The core structure, featuring a cyclohexyl moiety, suggests a lipophilic character that may

influence its pharmacokinetic and pharmacodynamic properties, including blood-brain barrier

penetration and interaction with the active site of MAO. As a dihydrochloride salt, the

compound exhibits improved solubility and stability, making it suitable for laboratory

investigation and potential pharmaceutical formulation.[4][5]
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Chemical Synthesis: A Mechanistic Approach
The synthesis of (1-Cyclohexylethyl)hydrazine dihydrochloride is most effectively achieved

through a reductive amination pathway, a cornerstone of modern amine synthesis due to its

efficiency and operational simplicity.[6][7] This process involves the reaction of a ketone with

hydrazine to form a hydrazone intermediate, which is subsequently reduced to the target

hydrazine.

Core Synthesis Pathway
The primary route involves a two-step, one-pot reaction starting from 1-cyclohexylethanone.

Hydrazone Formation: The initial step is the acid-catalyzed condensation of 1-

cyclohexylethanone with hydrazine.[8][9] The carbonyl carbon of the ketone is attacked by

the nucleophilic nitrogen of hydrazine. This is followed by the elimination of a water molecule

to form the C=N double bond of the hydrazone.[8] The pH is a critical parameter; a slightly

acidic medium protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl

carbon without deactivating the hydrazine nucleophile.[8]

Reductive Hydrazination: The formed hydrazone is then reduced to the corresponding

hydrazine. While various reducing agents can be employed, imine reductases (IREDs) have

emerged as highly efficient and stereoselective biocatalysts for this transformation.[10][11]

Alternatively, chemical reducing agents like sodium cyanoborohydride or α-picoline-borane

can be utilized.[6][7]

Salt Formation: The final step involves the conversion of the free base to the dihydrochloride

salt by treatment with hydrochloric acid. This enhances the compound's stability and

aqueous solubility.
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Caption: Synthesis pathway of (1-Cyclohexylethyl)hydrazine dihydrochloride.

Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize (1-Cyclohexylethyl)hydrazine dihydrochloride from 1-

cyclohexylethanone.

Methodology:

Step 1: Hydrazone Formation. To a solution of 1-cyclohexylethanone (1 equivalent) in

ethanol, add hydrazine hydrate (1.5 equivalents).[12] Add a catalytic amount of glacial

acetic acid (e.g., 2-3 drops).[13] Reflux the reaction mixture for 4-6 hours.[13] Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Step 2: In Situ Reduction. After cooling the reaction mixture to room temperature, add

sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise while maintaining the

temperature below 30°C. Stir the mixture at room temperature overnight.

Step 3: Work-up and Extraction. Quench the reaction by the slow addition of water.

Evaporate the ethanol under reduced pressure. Add an aqueous solution of sodium

hydroxide (1M) to basify the mixture to pH > 10. Extract the aqueous layer with diethyl

ether or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-

Cyclohexylethyl)hydrazine free base.

Step 4: Dihydrochloride Salt Formation. Dissolve the crude free base in a minimal amount

of anhydrous diethyl ether. Slowly add a solution of hydrochloric acid in ether (2.2

equivalents) with stirring. The dihydrochloride salt will precipitate. Filter the solid, wash

with cold diethyl ether, and dry under vacuum to obtain the final product.

Physicochemical and Spectroscopic
Characterization
Accurate characterization is essential to confirm the identity, purity, and structure of the

synthesized compound.
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Physicochemical Properties
Property Value Source

Molecular Formula C8H20Cl2N2 [4][14]

Molecular Weight 215.16 g/mol [4][5]

CAS Number 1240528-89-5 [4][5]

Appearance
White to off-white crystalline

solid
[15]

Purity Min. 95% [4][14]

Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural

elucidation. For (1-Cyclohexylethyl)hydrazine dihydrochloride, the expected signals

would include multiplets for the cyclohexyl protons, a quartet for the methine proton adjacent

to the hydrazine group, and a doublet for the methyl group. The N-H protons of the hydrazine

salt would likely appear as broad signals.[16][17]

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data,

showing distinct signals for the methyl, methine, and cyclohexyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands

for N-H stretching (around 3200-3400 cm⁻¹) and N-H bending (1590-1650 cm⁻¹) of the

hydrazine group.[18] C-H stretching and bending vibrations for the alkyl groups will also be

present.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. The mass spectrum would show the molecular ion peak corresponding to the

free base (C8H18N2) after the loss of two HCl molecules.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for

assessing the purity of the final compound. A stability-indicating HPLC method can be

developed to separate the parent compound from any potential degradation products or

synthesis-related impurities.[19][20]
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Pharmacological Profile: A Putative Monoamine
Oxidase Inhibitor
Hydrazine derivatives are among the most potent classes of MAO inhibitors (MAOIs).[21][22]

They often act as irreversible, mechanism-based inhibitors.[2]

Mechanism of Action: MAO Inhibition
Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which differ in their substrate

specificity and inhibitor sensitivity. It is hypothesized that (1-Cyclohexylethyl)hydrazine acts as

an inhibitor of one or both of these enzymes.

The proposed mechanism involves the enzymatic oxidation of the hydrazine by the FAD

cofactor in MAO, leading to the formation of a reactive diazene intermediate. This intermediate

can then covalently bind to the FAD cofactor or a nearby amino acid residue in the enzyme's

active site, leading to irreversible inhibition.[23]
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Caption: Proposed mechanism of irreversible MAO inhibition by a hydrazine derivative.

In Vitro Protocol: MAO-Glo™ Assay
A common method to determine the inhibitory potency (IC50) of a compound against MAO-A

and MAO-B is the MAO-Glo™ Assay (Promega).

Objective: To quantify the inhibitory activity of (1-Cyclohexylethyl)hydrazine
dihydrochloride against human recombinant MAO-A and MAO-B.
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Methodology:

Compound Preparation: Prepare a stock solution of (1-Cyclohexylethyl)hydrazine
dihydrochloride in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the

compound to test a range of concentrations.

Enzyme Reaction: In a 96-well plate, add the MAO-A or MAO-B enzyme and the serially

diluted compound. Incubate for a predetermined time (e.g., 15 minutes) at room

temperature to allow for inhibitor-enzyme interaction.

Substrate Addition: Add the MAO substrate (a luminogenic derivative) to each well to

initiate the enzymatic reaction. Incubate for 60 minutes at room temperature. The MAO

enzyme will convert the substrate into a luciferin precursor.

Signal Detection: Add the Luciferin Detection Reagent to each well. This reagent converts

the luciferin precursor into luciferin and provides luciferase, which catalyzes the reaction of

luciferin to produce light.

Data Analysis: Measure the luminescence using a plate-reading luminometer. The amount

of light produced is inversely proportional to the activity of the MAO enzyme. Calculate the

percent inhibition for each compound concentration relative to a vehicle control. Plot the

percent inhibition versus the logarithm of the compound concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions
(1-Cyclohexylethyl)hydrazine dihydrochloride represents a promising scaffold for the

development of novel therapeutics targeting monoamine oxidase. Its synthesis via reductive

amination is straightforward, and its characterization can be achieved using standard analytical

techniques. The provided protocols offer a robust framework for its synthesis and initial

pharmacological evaluation. Further research should focus on determining its selectivity for

MAO-A versus MAO-B, elucidating its detailed mechanism of inhibition, and conducting in vivo

studies to assess its antidepressant potential and overall safety profile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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